molecular formula C10H15N3 B11913926 (R)-2-(Pyridin-3-ylmethyl)piperazine CAS No. 1217437-22-3

(R)-2-(Pyridin-3-ylmethyl)piperazine

Cat. No.: B11913926
CAS No.: 1217437-22-3
M. Wt: 177.25 g/mol
InChI Key: RRRUGXBWLCRZAJ-SNVBAGLBSA-N
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Description

®-2-(Pyridin-3-ylmethyl)piperazine is a chiral compound that consists of a piperazine ring substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Pyridin-3-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 3-pyridinemethanol.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base like sodium hydride or potassium carbonate.

    Procedure: The piperazine is reacted with 3-pyridinemethanol in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of ®-2-(Pyridin-3-ylmethyl)piperazine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification: Employing advanced purification techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-(Pyridin-3-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

®-2-(Pyridin-3-ylmethyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various drugs, including those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-2-(Pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Pyridin-3-ylmethyl)piperazine: The enantiomer of the compound, which may have different biological activities.

    2-(Pyridin-2-ylmethyl)piperazine: A structural isomer with the pyridinyl group at a different position.

    2-(Pyridin-4-ylmethyl)piperazine: Another structural isomer with the pyridinyl group at the 4-position.

Uniqueness

®-2-(Pyridin-3-ylmethyl)piperazine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and structural isomers. This uniqueness makes it a valuable compound in the development of chiral drugs and other applications.

Properties

CAS No.

1217437-22-3

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(2R)-2-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C10H15N3/c1-2-9(7-11-3-1)6-10-8-12-4-5-13-10/h1-3,7,10,12-13H,4-6,8H2/t10-/m1/s1

InChI Key

RRRUGXBWLCRZAJ-SNVBAGLBSA-N

Isomeric SMILES

C1CN[C@@H](CN1)CC2=CN=CC=C2

Canonical SMILES

C1CNC(CN1)CC2=CN=CC=C2

Origin of Product

United States

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